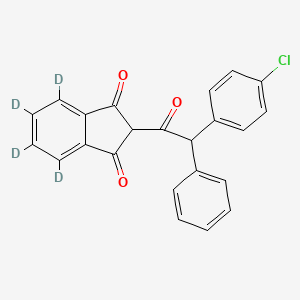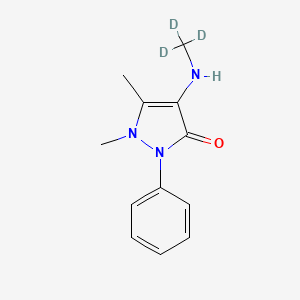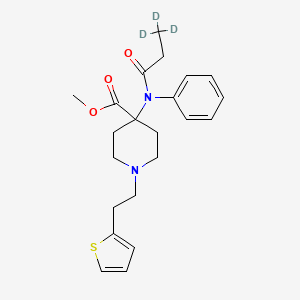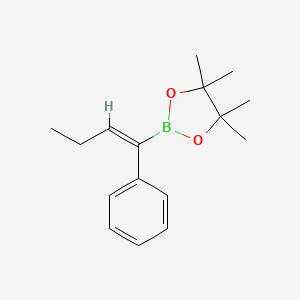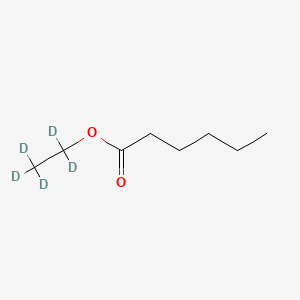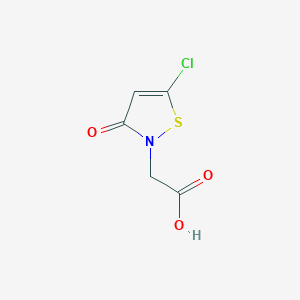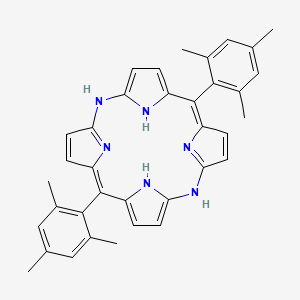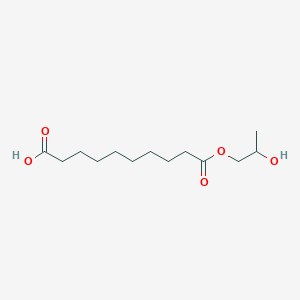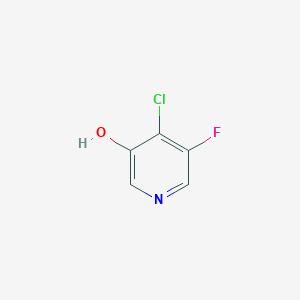
4-Chloro-5-fluoropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoropyridin-3-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction can be carried out using potassium fluoride (KF) as a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes starting from readily available pyridine derivatives. The process may include chlorination, fluorination, and subsequent hydroxylation steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can be involved in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a fluorinating agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Scientific Research Applications
4-Chloro-5-fluoropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyridin-3-OL is largely dependent on its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets can vary based on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridin-4-OL
- 5-Fluoropyridin-3-OL
- 2-Chloro-5-fluoropyridin-3-OL
Uniqueness
4-Chloro-5-fluoropyridin-3-OL is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and stability compared to other fluorinated pyridines. The combination of chlorine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities .
Properties
Molecular Formula |
C5H3ClFNO |
|---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
4-chloro-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |
InChI Key |
YMXUURUQXGGQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


